molecular formula C8H10N2O2 B13927585 1-(6-Ethoxy-2-pyrazinyl)ethanone

1-(6-Ethoxy-2-pyrazinyl)ethanone

Cat. No.: B13927585
M. Wt: 166.18 g/mol
InChI Key: OEBFDVTXAHMASY-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-2-pyrazinyl)ethanone is a pyrazine derivative featuring an ethoxy group (-OCH₂CH₃) at the 6-position of the pyrazine ring and a ketone group (-COCH₃) at the adjacent 2-position. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, known for their roles in flavor, fragrance, and pharmaceutical applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(6-ethoxypyrazin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-3-12-8-5-9-4-7(10-8)6(2)11/h4-5H,3H2,1-2H3

InChI Key

OEBFDVTXAHMASY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Ethoxy-2-pyrazinyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-ethoxypyrazine with ethanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods for 1-(6-Ethoxy-2-pyrazinyl)ethanone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(6-Ethoxy-2-pyrazinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride, leading to the formation of 1-(6-ethoxy-2-pyrazinyl)ethanol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with hydrobromic acid can replace the ethoxy group with a bromine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate), and acids (e.g., hydrobromic acid). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Ethoxy-2-pyrazinyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, 1-(6-Ethoxy-2-pyrazinyl)ethanone is explored as a lead compound in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-pyrazinyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, its potential antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of 1-(6-Ethoxy-2-pyrazinyl)ethanone with similar pyrazinyl ethanones:

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number
1-(6-Ethoxy-2-pyrazinyl)ethanone Ethoxy (6) C₈H₁₀N₂O₂ 166.18 Not available
1-(6-Methyl-2-pyrazinyl)ethanone Methyl (6) C₇H₈N₂O 136.15 22047-26-3
1-(3-Ethyl-2-pyrazinyl)ethanone Ethyl (3) C₈H₁₀N₂O 150.18 See
2-Acetylpyrazine None C₆H₆N₂O 122.12 22047-25-2

Key Observations :

  • Substituent Effects: The ethoxy group increases molecular weight by ~30 Da compared to the methyl analog.
  • Lipophilicity : Ethoxy substitution likely increases lipophilicity (logP) compared to methyl or unsubstituted analogs, affecting solubility and bioavailability .

Physicochemical and Spectral Data

  • 1-(6-Methyl-2-pyrazinyl)ethanone: IUPAC InChIKey: YVSDZDUKXQLFLV-UHFFFAOYSA-N . FTIR Data: Characteristic carbonyl (C=O) stretch at ~1680 cm⁻¹ and pyrazine ring vibrations at ~1550 cm⁻¹ .
  • 2-Acetylpyrazine : Simpler structure with a melting point of 60–62°C and boiling point of 250°C, serving as a reference for thermal stability .

Inference for 6-Ethoxy Variant :

  • The ethoxy group may lower melting/boiling points compared to methyl analogs due to reduced symmetry and increased steric hindrance.
  • FTIR spectra would show additional C-O-C stretching (~1250 cm⁻¹) from the ethoxy group .

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